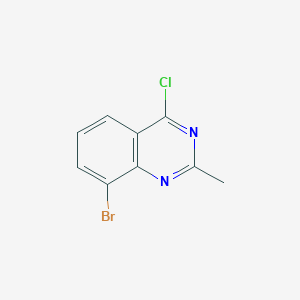

8-Bromo-4-chloro-2-methylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4-chloro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPRCFVJSYYWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592748 | |

| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221298-75-5 | |

| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development

An In-Depth Technical Guide to the Thermal Stability of 8-Bromo-4-chloro-2-methylquinazoline

In the landscape of modern drug development, the journey from a promising lead compound to a market-approved therapeutic is paved with rigorous scientific evaluation. Among the most critical parameters for any Active Pharmaceutical Ingredient (API) or key intermediate is its thermal stability. A comprehensive understanding of a molecule's behavior under thermal stress is not merely an academic exercise; it is a cornerstone of process safety, enabling the safe scale-up of synthesis, ensuring stability during storage and formulation, and preventing catastrophic runaway reactions.[1] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3][4] As such, novel derivatives like this compound (CAS 221298-75-5)[5][6] are of significant interest. This guide presents a comprehensive, field-proven framework for the systematic evaluation of its thermal stability, designed for researchers, process chemists, and safety professionals. We will move beyond simple data reporting to explain the causality behind our experimental choices, providing a robust methodology that ensures scientific integrity and trustworthiness.

The Subject: Physicochemical Profile of this compound

Before any thermal analysis, it is imperative to confirm the identity and purity of the material under investigation, as impurities can significantly alter thermal behavior. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC should be employed. The fundamental physicochemical properties of the target compound are summarized below.

| Property | Value | Source |

| CAS Number | 221298-75-5 | [5][7] |

| Molecular Formula | C₉H₆BrClN₂ | [5] |

| Molecular Weight | 257.51 g/mol | [5] |

| Appearance | White to off-white solid (typical) | N/A |

| Storage | Recommended 2-8°C, under inert gas | [8] |

A Multi-Tiered Approach to Thermal Stability Assessment

A robust thermal hazard assessment is not reliant on a single technique. It employs a tiered workflow where rapid screening methods identify potential risks, which are then investigated in greater detail using more sophisticated, higher-sensitivity techniques. This approach optimizes resource allocation while ensuring a thorough understanding of the material's safety profile.

Caption: A tiered workflow for comprehensive thermal stability analysis.

Tier 1: Foundational Screening Methodologies

The initial assessment utilizes rapid, small-scale techniques to identify the onset temperature of decomposition and the associated energy release.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the workhorse of thermal analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature.[9] For a novel, crystalline compound like this compound, DSC is the primary tool to detect the melting point and any subsequent exothermic (heat-releasing) or endothermic (heat-absorbing) events.[10][11] The presence of a significant exotherm shortly after melting is a critical warning sign for thermal instability, providing essential data for defining safe operating limits in a laboratory or plant setting.[10]

Trustworthiness - A Self-Validating DSC Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin, zinc) to ensure data accuracy. The measured melting points should be within 1°C and enthalpy within 5% of the certified values.[10]

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a high-pressure gold-plated or stainless-steel crucible. The use of a high-pressure crucible is critical as decomposition may generate gaseous products, and a sealed pan prevents mass loss, ensuring the measured enthalpy is accurate. An empty, sealed crucible serves as the reference.

-

Atmosphere: Perform the initial run under an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative decomposition, which can complicate the interpretation of the inherent thermal stability. A subsequent run in an air atmosphere can be performed to assess oxidative hazards.

-

Heating Profile:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature at a rate of 10°C/min up to a final temperature of 400°C or until the decomposition event is complete. A 10°C/min heating rate is a standard compromise between resolution and sensitivity.

-

-

Data Analysis:

-

Determine the melting point (T_melt) from the peak of the endotherm.

-

Identify the onset temperature of decomposition (T_onset) from the exothermic event. This is the key kinetic parameter.

-

Integrate the area of the exotherm to calculate the heat of decomposition (ΔH_decomp, in J/g). This is the key thermodynamic parameter. An energy release of >500 J/g is often considered highly energetic.

-

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[12][13] Its primary role is to complement the DSC analysis. While DSC detects an event, TGA confirms if that event is associated with mass loss. For this compound, TGA can distinguish between a simple melt (no mass loss) and decomposition (significant mass loss). It also helps quantify the amount of non-volatile residue remaining after decomposition. Comparing TGA data in inert vs. oxidative atmospheres can reveal susceptibility to oxidation.[14]

Trustworthiness - A Self-Validating TGA Protocol:

-

Instrument Calibration: Verify the mass balance using standard weights and the temperature using certified magnetic standards (Curie point standards).

-

Sample Preparation: Place 5-10 mg of the sample into an open alumina or platinum crucible. An open pan ensures that any volatile decomposition products can freely escape to be detected by the balance.

-

Atmosphere: Conduct two separate runs: one under high-purity nitrogen and one under air, both at a flow rate of 50-100 mL/min.

-

Heating Profile:

-

Equilibrate at 30°C.

-

Ramp the temperature at 10°C/min to 600°C or until no further mass loss is observed.

-

-

Data Analysis:

-

Correlate the onset temperature of mass loss from the TGA curve with the T_onset of the exotherm from the DSC.

-

Determine the percentage of mass lost at each decomposition step.

-

Note the final residual mass percentage.

-

| Parameter | Expected Information from Analysis |

| DSC T_onset | Onset temperature of the decomposition exotherm. |

| DSC ΔH_decomp | Energy released during decomposition (J/g). |

| TGA T_onset | Onset temperature of mass loss. |

| TGA Mass Loss (%) | Percentage of the molecule lost as volatile products. |

| TGA Residue (%) | Percentage of non-volatile material remaining. |

Tier 2: Adiabatic Calorimetry for Worst-Case Scenarios

If the initial screening reveals a significant exotherm (e.g., T_onset < 200°C, ΔH_decomp > 300 J/g), a more detailed investigation under adiabatic conditions is warranted.

Accelerating Rate Calorimetry (ARC)

Expertise & Causality: The ARC is considered the gold standard for assessing thermal runaway potential.[1][15] It mimics a worst-case industrial scenario where a vessel loses its cooling capacity (an adiabatic environment).[16] In this "zero heat loss" environment, all the heat generated by the decomposition reaction goes into increasing the sample's temperature, causing the reaction to accelerate.[1][15] The ARC provides crucial time-temperature-pressure data that cannot be obtained from DSC or TGA, which is essential for designing emergency relief systems and defining safe storage and processing temperatures.[1][16]

Trustworthiness - A Self-Validating ARC Protocol:

-

Sample Preparation: Load 1-5 g of the compound into a spherical titanium or Hastelloy C sample bomb. The bomb is fitted with a pressure transducer and a thermocouple. The material choice should be tested for catalytic activity.

-

Operating Mode: Employ the standard "Heat-Wait-Search" (HWS) mode. The instrument heats the sample in small steps (e.g., 5°C), waits for thermal equilibrium, and then searches for any self-heating (exothermic activity) at a defined sensitivity threshold (typically 0.02 °C/min).

-

Exotherm Detection: Once self-heating is detected, the instrument switches to adiabatic mode. The heaters surrounding the bomb match the sample's temperature, ensuring no heat is lost to the surroundings.

-

Data Acquisition: The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete.

-

Key Data Outputs:

-

Onset Temperature: The temperature at which self-heating is first detected.

-

Adiabatic Temperature Rise (ΔT_ad): The total temperature increase due to the exotherm.

-

Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from a given starting temperature. This is a critical safety parameter.

-

Self-Accelerating Decomposition Temperature (SADT): The lowest temperature at which a substance in a specific packaging will undergo self-accelerating decomposition. This can be calculated from ARC data.

-

Tier 3: Unveiling Decomposition Pathways

Understanding what the molecule breaks down into is crucial for assessing the toxicity of potential off-gases and understanding the reaction mechanism.

Expertise & Causality: Based on the structure of this compound, the C-Br and C-Cl bonds are likely points of initial cleavage due to their lower bond energies compared to C-C or C-H bonds within the aromatic system. Ring-opening of the quinazoline nucleus is also a probable decomposition pathway at higher temperatures.[17] Hyphenated techniques like TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) are invaluable for identifying the evolved gaseous products in real-time.

Caption: A hypothetical thermal decomposition pathway for the subject compound.

Safe Handling, Storage, and Incompatibility

The data gathered from thermal analysis directly informs safe handling and storage protocols.

-

Storage: The compound should be stored in a cool, dry, well-ventilated area, away from sources of ignition.[18][19] Given the potential for thermal decomposition, storage temperatures should be kept significantly below the determined T_onset. Storing in sealed containers under an inert atmosphere is recommended to prevent hydrolysis and oxidation.[18]

-

Incompatibility: Based on its chemical structure, this compound should be stored separately from:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[18][20]

-

Strong Bases: Can promote nucleophilic substitution or elimination reactions.

-

Flammable Solvents: While the compound itself may not be highly flammable, its decomposition can be energetic. Segregation from flammable materials is a prudent measure to prevent a fire from initiating a decomposition event.[20][21]

-

-

Handling: Use in a well-ventilated area or a chemical fume hood.[18] Avoid creating dust. Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory.

Conclusion

The thermal stability of this compound, a compound of interest in pharmaceutical development, requires a systematic and multi-faceted evaluation. The tiered approach outlined in this guide, progressing from rapid screening with DSC and TGA to detailed hazard characterization with ARC, provides a robust framework for generating the necessary data to ensure safety during research, process development, and manufacturing. By understanding not only at what temperature a material decomposes but also the energy it releases and the byproducts it forms, we can handle these valuable molecules with the respect and caution they demand, paving the way for safe and successful drug development.

References

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from Thermal Hazard Technology.[15]

-

Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from Oriental Journal of Chemistry.[2]

-

Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from Belmont Scientific.[1]

-

Scribd. (n.d.). Accelerating Rate Calorimeter Studies. Retrieved from Scribd.[22]

-

ACS Publications. (2025). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development.[10]

-

BioPharm International. (2017, January 1). Using Microcalorimetry to Accelerate Drug Development. Retrieved from BioPharm International.[23]

-

ResearchGate. (n.d.). Thermogravimetric (TGA) curves obtained at 10°C·min⁻¹ for substances.... Retrieved from ResearchGate.[12]

-

ResearchGate. (n.d.). Figure 8. Thermogravimetric analysis (TGA) and differential thermal.... Retrieved from ResearchGate.[13]

-

National Institutes of Health (NIH). (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from NIH.[11]

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from Prime Process Safety Center.[16]

-

Szabo-Scandic. (n.d.). Quinazoline. Retrieved from Szabo-Scandic.[18]

-

Sigma-Aldrich. (2025, May 17). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from TCI Chemicals.[24]

-

TCI Chemicals. (2025, May 26). SAFETY DATA SHEET. Retrieved from TCI Chemicals.[25]

-

sds-search.com. (n.d.). 8-Bromo-4-chloroquinazoline - Free SDS search. Retrieved from sds-search.com.[26]

-

World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110.[14]

-

ResearchGate. (2022, November 2). (PDF) Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved from ResearchGate.[27]

-

Fisher Scientific. (2024, March 31). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[28]

-

Santa Cruz Biotechnology. (n.d.). 8-bromo-4-chloroquinazoline | CAS 125096-72-2. Retrieved from SCBT.[29]

-

ACS Publications. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from ACS Publications.[30]

-

SciSpace. (n.d.). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from SciSpace.[31]

-

ChemBK. (2024, April 9). 8-Bromo-4-chloro-2-methylquinoline. Retrieved from ChemBK.[8]

-

MySkinRecipes. (n.d.). 8-Bromo-4-chloroquinazoline. Retrieved from MySkinRecipes.[32]

-

National Institutes of Health (NIH). (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.[3]

-

ECHEMI. (n.d.). 221298-75-5, 8-BROMO-4-CHLORO-2-METHYL-QUINAZOLINE Formula. Retrieved from ECHEMI.[5]

-

SciSpace. (n.d.). Differential scanning calorimetry | 61915 Publications | 582074 Citations | Top Authors | Related Topics. Retrieved from SciSpace.[33]

-

National Institutes of Health (NIH). (2024, October 24). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. PMC.[34]

-

ResearchGate. (2022, October 19). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. Retrieved from ResearchGate.[35]

-

Matrix Scientific. (n.d.). 221298-75-5 Cas No. | this compound. Retrieved from Matrix Scientific.[6]

-

SciSpace. (n.d.). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from SciSpace.[36]

-

ChemicalBook. (2022, August 26). 8-BROMO-4-CHLORO-2-METHYL-QUINAZOLINE | 221298-75-5. Retrieved from ChemicalBook.[7]

-

MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from MDPI.[4]

-

PubChem. (n.d.). 8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530. Retrieved from PubChem.[37]

-

National Institutes of Health (NIH). (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC.[38]

-

BLD Pharm. (n.d.). 221298-75-5|this compound. Retrieved from BLD Pharm.[39]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from University of St Andrews.[20]

-

Royal Society of Chemistry. (n.d.). Novel differential scanning calorimetric studies of supercooled organic liquids. Journal of the Chemical Society, Faraday Transactions.[40]

-

University of California, Berkeley. (n.d.). Safe Storage. Retrieved from University of California, Berkeley.[41]

-

MDPI. (n.d.). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved from MDPI.[17]

-

Safety Storage Systems. (n.d.). 10 Sets of Chemicals Which Should Never Be Stored Together. Retrieved from Safety Storage Systems.[21]

-

National Institutes of Health (NIH). (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC.[9]

-

University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from University of Waterloo.[19]

-

National Institutes of Health (NIH). (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.[42]

-

ResearchGate. (2022, December 5). Thermal decomposition pathways of chlorinated trisilanes | Request PDF. Retrieved from ResearchGate.[43]

-

ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from ACG Publications.[44]

Sources

- 1. belmontscientific.com [belmontscientific.com]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. 221298-75-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. 8-BROMO-4-CHLORO-2-METHYL-QUINAZOLINE | 221298-75-5 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. worldscientificnews.com [worldscientificnews.com]

- 15. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 16. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 17. mdpi.com [mdpi.com]

- 18. szabo-scandic.com [szabo-scandic.com]

- 19. uwaterloo.ca [uwaterloo.ca]

- 20. nottingham.ac.uk [nottingham.ac.uk]

- 21. Chemical Storage: Chemicals Which Should Never Be Stored Together [safetystoragesystems.co.uk]

- 22. scribd.com [scribd.com]

- 23. biopharminternational.com [biopharminternational.com]

- 24. fishersci.com [fishersci.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. 8-Bromo-4-chloroquinazoline - Free SDS search [msds.com]

- 27. researchgate.net [researchgate.net]

- 28. fishersci.com [fishersci.com]

- 29. scbt.com [scbt.com]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]

- 32. 8-Bromo-4-chloroquinazoline [myskinrecipes.com]

- 33. Differential scanning calorimetry | 61915 Publications | 582074 Citations | Top Authors | Related Topics [scispace.com]

- 34. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. scispace.com [scispace.com]

- 37. 8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 38. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 39. 221298-75-5|this compound|BLD Pharm [bldpharm.com]

- 40. Novel differential scanning calorimetric studies of supercooled organic liquids - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 41. ehs.berkeley.edu [ehs.berkeley.edu]

- 42. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. acgpubs.org [acgpubs.org]

The Therapeutic Potential of Substituted Quinazolines: A Technical Guide for Drug Discovery

Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the field of medicinal chemistry.[1] Its versatile structure allows for substitutions at various positions, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities.[1][2] This structural flexibility has rendered the quinazoline scaffold a "privileged structure," capable of interacting with multiple biological targets and offering therapeutic solutions for a range of diseases.[2] Several quinazoline-based drugs have received regulatory approval and are currently in clinical use, validating the therapeutic potential of this heterocyclic system.[3] This technical guide provides an in-depth exploration of the significant biological activities of substituted quinazolines, with a focus on their applications in oncology, infectious diseases, inflammation, and central nervous system disorders. Each section will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Quinazoline derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating significant efficacy in preclinical and clinical studies.[3][4] Their anticancer effects are often attributed to their ability to interfere with key signaling pathways and cellular processes that are dysregulated in cancer, such as cell proliferation, survival, and angiogenesis.[5]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of substituted quinazolines is mediated through various mechanisms, primarily targeting protein kinases and microtubule dynamics.

-

Kinase Inhibition: A significant number of anticancer quinazolines function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[6]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline scaffold is a well-established pharmacophore for the development of EGFR inhibitors.[7] These compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[6] Gefitinib, erlotinib, and lapatinib are clinically approved EGFR inhibitors based on the 4-anilinoquinazoline scaffold.[3]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: By inhibiting VEGFR, certain quinazoline derivatives can suppress angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[7]

-

Other Kinase Targets: Substituted quinazolines have also been shown to inhibit other kinases implicated in cancer, such as platelet-derived growth factor receptor (PDGFR) and poly(ADP-ribose)polymerase-1 (PARP-1).[3]

-

-

Microtubule Disruption: Some quinazoline derivatives exert their anticancer effects by interfering with microtubule dynamics.[8] They can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

B. Structure-Activity Relationship (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of quinazoline derivatives is highly dependent on the nature and position of their substituents.

-

For EGFR Inhibition:

-

The 4-anilino moiety is a crucial feature for high-affinity binding to the EGFR kinase domain.

-

Substitutions at the 6- and 7-positions of the quinazoline ring with small, electron-donating groups, such as methoxy groups, can enhance activity.

-

The presence of a halogen on the 2-position of the anilino ring has been shown to improve inhibitory activity against certain cancer cell lines.

-

C. Experimental Protocols

A convenient method for the synthesis of 2,4-disubstituted quinazolines involves a three-step process starting from anilides.[9][10]

-

Step 1: Photo-Fries Rearrangement: An anilide is subjected to a photochemically induced Fries rearrangement to yield an ortho-aminoacylbenzene derivative.[10]

-

Step 2: Acylation: The amino group of the ortho-aminoacylbenzene derivative is acylated.[10]

-

Step 3: Cyclization: The resulting acylamide undergoes a microwave-assisted cyclization in the presence of ammonium formate to afford the 2,4-disubstituted quinazoline.[9][10]

Diagram: Synthetic Workflow for 2,4-Disubstituted Quinazolines

Caption: A three-step synthetic route to 2,4-disubstituted quinazolines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12][13][14]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[11][13]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Diagram: MTT Assay Workflow

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

This assay is used to determine the effect of compounds on the assembly of tubulin into microtubules.[15][16][17][18][19]

-

Principle: The polymerization of purified tubulin is monitored by measuring the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[15]

-

Procedure:

-

Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

-

Add the test compound or control (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) to the reaction mixture.[15]

-

Initiate polymerization by incubating the mixture at 37°C.

-

Monitor the change in fluorescence over time using a fluorescence plate reader.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[15]

-

D. Quantitative Data Summary

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 11d | Angiogenesis | CNE-2 | 0.87 | [20] |

| 11d | Angiogenesis | PC-3 | 1.25 | [20] |

| 11d | Angiogenesis | SMMC-7721 | 0.96 | [20] |

| Gefitinib | EGFR | NSCLC | - | [3] |

| Erlotinib | EGFR | NSCLC | - | [3] |

| Lapatinib | EGFR | Breast Cancer | - | [3] |

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[21][22] Quinazoline derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[2][23][24][25]

A. Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial action of quinazolines is believed to involve multiple mechanisms, including:

-

Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[2]

-

Interaction with DNA: Certain quinazolines can bind to microbial DNA, inhibiting replication and transcription.[2][26]

-

Enzyme Inhibition: They may also inhibit essential microbial enzymes involved in various metabolic pathways.

B. Structure-Activity Relationship (SAR): Tailoring for Microbial Targets

-

The presence of a naphthyl radical in the quinazoline structure can enhance hydrophobicity, facilitating penetration of the bacterial cell membrane.[26]

-

An amide group linked to a phenyl radical as a substituent on the quinazolinone nucleus can increase binding to microbial enzymes involved in DNA replication and protein synthesis.[26]

-

The introduction of aza isatin moieties can confer broad-spectrum antibacterial and antifungal activity.[2]

C. Experimental Protocols

A simple and efficient method for the synthesis of 4-aminoquinazolines involves the microwave-assisted reaction of N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with amines.[27][28][29][30]

-

Procedure: A mixture of the N-(2-cyanophenyl)-N,N-dimethylformamidine derivative and the desired amine is subjected to microwave irradiation in a suitable solvent system (e.g., acetonitrile and acetic acid).[27] The product is then purified to yield the 4-aminoquinazoline derivative.[27]

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Procedure:

-

Prepare serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer.[31] Quinazoline derivatives have been shown to possess significant anti-inflammatory properties, offering a potential therapeutic avenue for these conditions.[31][32][33][34][35]

A. Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of quinazolines are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[33]

B. Structure-Activity Relationship (SAR): Optimizing for COX Inhibition

-

The presence of a p-chlorophenyl group on the quinazolinone scaffold has been associated with enhanced anti-inflammatory activity.

-

The substitution pattern on the quinazolinone nucleus plays a crucial role in determining the selectivity for COX-2 over COX-1.

C. Experimental Protocols

This is a widely used animal model for evaluating the acute anti-inflammatory activity of test compounds.

-

Procedure:

-

Administer the test compound or vehicle to a group of rats or mice.

-

After a specific period (e.g., 1 hour), inject a solution of carrageenan into the subplantar region of the right hind paw to induce localized inflammation and edema.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage of inhibition of edema compared to the vehicle-treated control group.

-

IV. Central Nervous System (CNS) Activity: Modulating Neuronal Excitability

Substituted quinazolines have also demonstrated a range of activities within the central nervous system, including anticonvulsant and anxiolytic effects.[36][37][38][39][40][41][42]

A. Mechanism of Action: Targeting GABA-A Receptors

The CNS effects of many quinazoline derivatives are mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[41][42][43][44][45] These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to a reduction in neuronal excitability.[37][41]

B. Structure-Activity Relationship (SAR): Designing for CNS Selectivity

-

The substitution pattern at the 2- and 3-positions of the quinazolin-4(3H)-one scaffold is critical for anticonvulsant activity.[37]

-

The presence of certain substituents on the 3-aryl group, such as o-tolyl or o-chlorophenyl, has been shown to confer good anticonvulsant activity.[40]

C. Experimental Protocols

This is a standard animal model used to screen for potential anticonvulsant drugs.

-

Procedure:

-

Administer the test compound or vehicle to a group of mice.

-

After a defined period, inject a convulsant dose of pentylenetetrazole (PTZ).

-

Observe the animals for the onset and severity of seizures.

-

The anticonvulsant activity is determined by the ability of the compound to protect the animals from PTZ-induced seizures or to delay the onset of seizures.[37]

-

Conclusion: A Promising Scaffold for Future Drug Development

The quinazoline scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. Its structural versatility and ability to interact with a wide range of biological targets have led to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and CNS-active compounds. The ongoing exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation quinazoline-based drugs with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the current landscape of substituted quinazolines and serves as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). Retrieved from [Link]

-

Quinazolines: New horizons in anticonvulsant therapy. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). Retrieved from [Link]

- Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. (2003). Organic Letters, 5(21), 3875-3878.

- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)

- Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. (2006). Organic Letters, 9(1), 69-72.

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). Retrieved from [Link]

- Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. (2021).

-

Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. (n.d.). Retrieved from [Link]

-

MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (n.d.). Retrieved from [Link]

-

Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. (n.d.). Retrieved from [Link]

-

Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (n.d.). Retrieved from [Link]

-

A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (n.d.). Retrieved from [Link]

- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. (1983). Journal of Medicinal Chemistry, 26(4), 585-589.

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Retrieved from [Link]

-

4.5. Tubulin Polymerization Assay. (n.d.). Retrieved from [Link]

-

Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (n.d.). Retrieved from [Link]

- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. (2025). European Journal of Medicinal Chemistry, 289, 116248.

- Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). Pharmaceuticals, 15(12), 1520.

- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2025). Current Medicinal Chemistry, 32(10), 1131-1151.

- Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (2022). New Journal of Chemistry, 46(30), 14451-14460.

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved from [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Retrieved from [Link]

- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2025). European Journal of Medicinal Chemistry, 292, 116408.

- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). Current Medicinal Chemistry, 29(10), 1736-1755.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules, 27(24), 8758.

- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Asian Journal of Pharmaceutical and Clinical Research, 18(1), 1-10.

-

Synthesis of 4-aminoquinazoline structure derivatives 1–8. (n.d.). Retrieved from [Link]

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry, 40(2).

- Design, Synthesis, and Insecticidal Activity of 5,5-Disubstituted 4,5-Dihydropyrazolo[1,5- a]quinazolines as Novel Antagonists of GABA Receptors. (2020). Journal of Agricultural and Food Chemistry, 68(51), 15156-15167.

-

Synthesis of 4-aminoquinazoline derivatives. (n.d.). Retrieved from [Link]

- Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. (2014).

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). Retrieved from [Link]

- In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (2021). International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 565-570.

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). Retrieved from [Link]

- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry, 181, 111568.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Molecules, 29(3), 698.

-

SAR analysis of quinazolines as anti‐inflammatory agents. (n.d.). Retrieved from [Link]

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(21), 6656.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 519.

- 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies. (2024). International Journal of Molecular Sciences, 25(19), 10816.

- GABA A Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. (2020). Molecules, 25(17), 3942.

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 438-447.

- Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer. (2020). Letters in Drug Design & Discovery, 17(6), 762-775.

Sources

- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines [organic-chemistry.org]

- 11. clyte.tech [clyte.tech]

- 12. static.igem.wiki [static.igem.wiki]

- 13. broadpharm.com [broadpharm.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. maxanim.com [maxanim.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ujpronline.com [ujpronline.com]

- 24. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 25. ijpsdronline.com [ijpsdronline.com]

- 26. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. encyclopedia.pub [encyclopedia.pub]

- 33. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

- 36. Sci-Hub: Quinazolines: New horizons in anticonvulsant therapy [sci-hub.red]

- 37. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 38. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 40. chemistry.mdma.ch [chemistry.mdma.ch]

- 41. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. Design, Synthesis, and Insecticidal Activity of 5,5-Disubstituted 4,5-Dihydropyrazolo[1,5- a]quinazolines as Novel Antagonists of GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 45. mdpi.com [mdpi.com]

The Ascendancy of 8-Bromo-Quinazolines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Foreword: Unlocking the Therapeutic Potential of a Halogenated Heterocycle

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a testament to nature's ingenuity and the chemist's craft. This bicyclic heterocycle, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of a multitude of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] Among the vast chemical space occupied by quinazoline analogues, a particular substitution pattern has emerged as a powerful modulator of biological activity: the incorporation of a bromine atom at the 8-position of the quinazoline ring.

This technical guide provides an in-depth exploration of 8-bromo-quinazoline derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access this privileged scaffold, dissect the structure-activity relationships (SAR) that govern their therapeutic efficacy, and illuminate the molecular mechanisms through which they exert their effects. This document moves beyond a mere recitation of facts, providing field-proven insights into the causality behind experimental choices and presenting self-validating protocols for key synthetic and biological evaluations.

I. The Strategic Importance of the 8-Bromo Substituent

The introduction of a halogen, particularly bromine, at the 8-position of the quinazoline core is not a trivial modification. This strategic placement imparts several key physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The bromine atom, with its significant size and electronegativity, can:

-

Modulate Lipophilicity: Fine-tuning the lipophilicity of a drug candidate is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. The bromo group can enhance membrane permeability, a critical factor for reaching intracellular targets.

-

Form Halogen Bonds: The bromine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This can lead to enhanced affinity and selectivity for the biological target.

-

Influence Metabolic Stability: The presence of a bulky bromo group can sterically hinder metabolic enzymes, thereby increasing the compound's half-life in the body.

-

Serve as a Synthetic Handle: The carbon-bromine bond provides a versatile reactive site for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider range of chemical diversity.

Structure-activity relationship studies of quinazolinone derivatives have revealed that the presence of a halogen atom at the 6 and 8 positions can improve antimicrobial and cytotoxic activities.[3]

II. Therapeutic Applications of 8-Bromo-Quinazoline Derivatives

The unique properties conferred by the 8-bromo substituent have been exploited in the development of potent inhibitors for various therapeutic targets. This section will explore the application of 8-bromo-quinazolines in key areas of medicinal chemistry.

A. Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant body of research on quinazoline derivatives has focused on their potential as anticancer agents, particularly as inhibitors of protein kinases.[4][5] These enzymes play a pivotal role in the signal transduction pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7]

The quinazoline scaffold has proven to be an effective ATP-competitive inhibitor of several kinases, including the Epidermal Growth Factor Receptor (EGFR).[7][8] The 4-anilinoquinazoline core is a well-established pharmacophore for EGFR inhibition.[8] The presence of a halogen, such as bromine, on the quinazoline ring has been shown to enhance anticancer effects.[9][10]

A series of 6-bromo-2-((substituted-benzyl)thio)-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[10] Compound 8a , featuring an aliphatic linker to the thio group, emerged as the most potent derivative with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively.[10] Notably, this compound exhibited significantly better potency than the established EGFR inhibitor, Erlotinib, in the MCF-7 cell line and demonstrated selectivity for cancer cells over normal MRC-5 cells (IC50 = 84.20 ± 1.72 µM).[9][10]

The primary mechanism by which many anticancer quinazoline derivatives exert their effect is through the inhibition of EGFR tyrosine kinase.[5][6] These small molecules act as reversible competitive inhibitors of ATP at the kinase domain of the receptor.[5] By occupying the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to cell proliferation and survival.[6]

Caption: EGFR Signaling Pathway Inhibition by 8-Bromo-Quinazoline Derivatives.

| Compound | Target Cell Line | IC50 (µM)[10] |

| 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 |

| SW480 (Colon Cancer) | 17.85 ± 0.92 | |

| MRC-5 (Normal) | 84.20 ± 1.72 | |

| Erlotinib | MCF-7 (Breast Cancer) | > 100 |

B. Antimicrobial Activity: Combating Pathogenic Microbes

The quinazoline scaffold is also a fertile ground for the discovery of novel antimicrobial agents.[11][12] The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics with novel mechanisms of action. Halogenated quinazolines have shown promise in this area.

A study on novel 6,8-dibromo-4(3H)-quinazolinone derivatives demonstrated significant antibacterial and antifungal activity.[13] For instance, compound VIIa (2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide) exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, with MIC values of 1.56 µg/ml against E. coli and L. monocytogenes, and 3.125 µg/ml against S. typhimurium.[13] Another derivative, VIIc (2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide), showed remarkable antifungal activity, particularly against Aspergillus flavus with an MIC of 0.097 µg/ml.[13]

The precise mechanism of action for the antimicrobial activity of many quinazoline derivatives is still under investigation, though several potential targets have been proposed.[11] These include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Disruption of these enzymes leads to bacterial cell death. Additionally, some quinazolines may interfere with bacterial cell wall synthesis or disrupt membrane potential.

Caption: Experimental Workflow for Determining MIC of Antimicrobial Agents.

| Compound | Microorganism | MIC (µg/ml)[13] |

| VIIa | Escherichia coli | 1.56 |

| Salmonella typhimurium | 3.125 | |

| Listeria monocytogenes | 1.56 | |

| Staphylococcus aureus | 25 | |

| Pseudomonas aeruginosa | 25 | |

| Bacillus cereus | 25 | |

| VIIc | Candida albicans | 0.78 |

| Aspergillus flavus | 0.097 |

C. Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is a major goal of medicinal chemistry. Quinazoline derivatives have been investigated for their anti-inflammatory and analgesic properties.[14][15]

A study of novel 6,8-dibromo-4(3H)-quinazolinone derivatives revealed promising anti-inflammatory and analgesic activities in animal models.[16][17] The study concluded that both monobromo- and dibromoquinazolinone derivatives possess significant anti-inflammatory and analgesic effects with minimal ulcerogenic potential.[15][16] Interestingly, the monobromoquinazolinone derivatives were found to have higher anti-inflammatory and analgesic effects than their dibromo counterparts, suggesting a nuanced structure-activity relationship.[15][16]

III. Synthesis of 8-Bromo-Quinazoline Derivatives: A Practical Approach

The synthesis of 8-bromo-quinazoline derivatives typically begins with a suitably substituted anthranilic acid or its corresponding amide. A general and robust method for the preparation of the quinazolin-4(3H)-one core involves the condensation of an o-aminobenzamide with an aldehyde or its equivalent.

Experimental Protocol: Synthesis of 8-Bromo-2-phenyl-4(3H)-quinazolinone

This protocol describes a representative synthesis of an 8-bromo-quinazolinone derivative, which can be adapted for the synthesis of a variety of analogues.

Step 1: Synthesis of 2-Amino-3-bromobenzamide

-

To a solution of 2-amino-3-bromobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) (1.1 eq) at room temperature.

-

Stir the reaction mixture for 1-2 hours until the formation of the acylimidazole intermediate is complete (monitor by TLC).

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) and continue stirring for an additional 2-4 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-amino-3-bromobenzamide.

Step 2: Cyclization to form 8-Bromo-2-phenyl-4(3H)-quinazolinone

-

To a solution of 2-amino-3-bromobenzamide (1.0 eq) in a high-boiling solvent such as dimethylformamide (DMF), add benzaldehyde (1.2 eq) and a catalytic amount of an oxidizing agent like iodine (I₂).

-

Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 8-bromo-2-phenyl-4(3H)-quinazolinone.

IV. Biological Evaluation: Standardized Protocols

To ensure the reliability and reproducibility of biological data, standardized and validated assay protocols are essential. This section provides detailed methodologies for the evaluation of the anticancer and antimicrobial activities of 8-bromo-quinazoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[18][19][20][21][22]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the 8-bromo-quinazoline derivatives in the appropriate cell culture medium. Add the compounds to the wells in triplicate and incubate for 48-72 hours.[22]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[20][22]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Agar Dilution Method for Antimicrobial Susceptibility Testing

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][23][24][25]

-

Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the 8-bromo-quinazoline derivative in a suitable solvent (e.g., DMSO).

-

Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing twofold serial dilutions of the antimicrobial agent.[23]

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate the surface of each agar plate with the bacterial suspension using a multipoint inoculator.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[24]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[25]

V. Future Perspectives and Conclusion

The 8-bromo-quinazoline scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent therapeutic agents. The strategic incorporation of a bromine atom at the 8-position has proven to be a highly effective strategy for enhancing anticancer, antimicrobial, and anti-inflammatory activities. The continued exploration of the chemical space around this scaffold, guided by a deeper understanding of its interactions with biological targets, holds immense promise for the discovery of next-generation therapeutics.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: While kinase inhibition is a well-established mechanism for the anticancer activity of many quinazolines, the precise molecular targets for their antimicrobial and anti-inflammatory effects warrant further investigation.

-

Optimization of Pharmacokinetic Properties: Systematic studies to optimize the ADME properties of 8-bromo-quinazoline derivatives will be crucial for their translation into clinical candidates.

-

Exploration of Novel Therapeutic Areas: The broad biological activity profile of this scaffold suggests that its therapeutic potential may extend beyond the areas currently being explored.

References

- (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

- Emami, L., Ataollahi, E., Khabnadideh, S., Habibollahi, F., & Rezaei, Z. (2024).

- (2024).

- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2017).

- (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemMedChem, 16(15), 2333-2354.

- (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.

- Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Wahaibi, L. H. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15881.

- (2017). Bromination of 8-substituted quinolines. Reagents and conditions. (i)...

- (2009). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica, 66(2), 161-168.

- (2024).

- (2021). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold.

- Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.

- (n.d.). MTT assay protocol. Abcam.

- Hassanzadeh, F., Jafari, E., & Khodarahmi, G. A. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in pharmaceutical sciences, 7(5), 138.

- (2019). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of medicinal chemistry, 62(17), 8036-8054.

- (2021). Agar dilution. Wikipedia.

- (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4945.

- (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50586.

- (n.d.). Antimicrobial susceptibility testing Agar dilution method. WOAH - Asia.

- (2024).

- (2009). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties.

- Pandey, A., Singh, P., & Kumar, R. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 209-216.

- Collet, J. W., van der Nol, E. A., Roose, T. R., Janssen, E., van der Pijl, F., & Ruijter, E. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7166-7174.

- Khodarahmi, G., Hassanzadeh, F., & Jafari, E. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in pharmaceutical sciences, 7(5), 127.

- (2012). MTT Cell Proliferation Assay.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of pharmaceutical analysis, 6(2), 71-79.

- (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(19), 4554.

- (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Semantic Scholar.

- (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 28(24), 8031.

- Kumar, D., Maria, A., Kumar, N., & Singh, P. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(11), 16245-16259.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.

- (2009). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Acta Poloniae Pharmaceutica, 66(2), 161-168.

- (2021). Cytotoxicity MTT Assay Protocols and Methods.

- El-Zahabi, M. A., & El-Gendy, M. A. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds.

- (2023). MTT. (Assay protocol).

- Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

- (n.d.). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. Benchchem.

- (2017). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols (pp. 125-132). CRC Press.

- El-Hashash, M. A., El-Naggar, M. M., & El-Sayed, A. A. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(5), 1948-1955.

- (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(20), 7114.

- (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(12), 2824.

- (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 527.

- (2023). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals, 16(10), 1435.

Sources

- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rphsonline.com [rphsonline.com]

- 13. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Agar dilution - Wikipedia [en.wikipedia.org]

- 15. repository.unar.ac.id [repository.unar.ac.id]

- 16. ptfarm.pl [ptfarm.pl]

- 17. researchgate.net [researchgate.net]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. atcc.org [atcc.org]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. protocols.io [protocols.io]

- 23. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. taylorfrancis.com [taylorfrancis.com]

Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of 8-Bromo-4-chloro-2-methylquinazoline from an Anthranilamide Precursor

Abstract & Significance

8-Bromo-4-chloro-2-methylquinazoline is a pivotal heterocyclic scaffold, serving as a versatile building block in the synthesis of pharmacologically active molecules, particularly in the domain of kinase inhibitors for oncology research. The strategic placement of the bromine atom at the C8 position and the chloro group at the C4 position provides two distinct and orthogonal handles for further chemical elaboration through cross-coupling and nucleophilic substitution reactions, respectively.

This document provides a comprehensive, field-tested protocol for the reliable, two-step synthesis of this compound. The synthesis begins with the cyclization of a commercially available, regiochemically defined anthranilamide derivative, 2-amino-3-bromobenzamide, to form the corresponding quinazolinone core, followed by a robust chlorination protocol. We will delve into the mechanistic rationale behind reagent selection, provide detailed, step-by-step experimental procedures, and outline critical safety and handling protocols essential for a successful and safe synthesis.

Overall Synthetic Strategy

The synthesis is designed for efficiency and regiochemical control. While conceptually derived from anthranilamide, the practical and controlled synthesis of the 8-bromo isomer necessitates starting with a pre-brominated precursor, 2-amino-3-bromobenzamide, to avoid isomeric mixtures that would result from direct bromination of the quinazolinone core.

The two-stage workflow is as follows:

-

Stage 1: Cyclocondensation. Formation of the 8-bromo-2-methylquinazolin-4(3H)-one ring system via a modified Niementowski reaction.

-

Stage 2: Chlorination. Conversion of the 4-oxo group of the quinazolinone intermediate to the target 4-chloroquinazoline using a powerful chlorinating/dehydrating agent.

Stage 1: Synthesis of 8-Bromo-2-methylquinazolin-4(3H)-one

Principle & Rationale

This step involves the cyclocondensation of 2-amino-3-bromobenzamide with acetic anhydride. This reaction is a robust method for constructing the 2-methyl-substituted quinazolinone core.[1] Acetic anhydride serves a dual purpose: it first N-acetylates the primary aromatic amine, and subsequently, the elevated temperature drives an intramolecular cyclization via nucleophilic attack of the benzamide nitrogen onto the newly introduced acetyl carbonyl, followed by dehydration to yield the stable heterocyclic ring system.

// Nodes start [label="2-Amino-3-bromobenzamide"]; reagent1 [label="+ Acetic Anhydride", shape=none, fontcolor="#5F6368"]; intermediate [label="N-Acetyl Intermediate\n(transient)"]; product [label="8-Bromo-2-methylquinazolin-4(3H)-one"]; h2o [label="- H₂O", shape=none, fontcolor="#5F6368"];

// Edges start -> reagent1 [style=invis]; reagent1 -> intermediate [label=" N-Acetylation", fontcolor="#34A853"]; intermediate -> product [label=" Intramolecular Cyclization\n& Dehydration", fontcolor="#4285F4"]; product -> h2o [style=invis]; } केंद Diagram 2: Mechanistic flow for Stage 1.

Materials & Equipment

| Reagent/Material | M.W. | CAS No. | Quantity | Notes |

| 2-Amino-3-bromobenzamide | 215.04 | 50748-52-2 | 10.0 g (1.0 eq) | Starting material |

| Acetic Anhydride | 102.09 | 108-24-7 | 50 mL (~10 eq) | Reagent and solvent |

| Deionized Water | 18.02 | 7732-18-5 | ~500 mL | For work-up |

| Ethanol | 46.07 | 64-17-5 | As needed | For recrystallization |

| Equipment | ||||

| 250 mL Round-bottom flask | 1 | |||

| Reflux condenser | 1 | |||

| Heating mantle with stirrer | 1 | |||

| Buchner funnel & filter flask | 1 | |||

| TLC plates (Silica gel 60 F₂₅₄) | As needed |

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromobenzamide (10.0 g, 46.5 mmol).

-

Reagent Addition: In a fume hood, carefully add acetic anhydride (50 mL) to the flask.

-

Heating: Gently heat the resulting slurry to reflux (approx. 140 °C) using a heating mantle. The solid will gradually dissolve.

-

Reaction Monitoring: Maintain the reflux for 3-4 hours. The reaction progress can be monitored by TLC (Eluent: 50% Ethyl Acetate / 50% Hexanes). The starting material will have a lower Rf than the product.

-

Work-up & Isolation:

-

After the reaction is complete (disappearance of starting material), remove the heat source and allow the mixture to cool to approximately 60-70 °C.

-

CAUTION: Perform this step slowly and carefully in a well-ventilated fume hood. Pour the warm reaction mixture into a beaker containing 400 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Continue stirring the suspension for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

-

Purification:

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

-